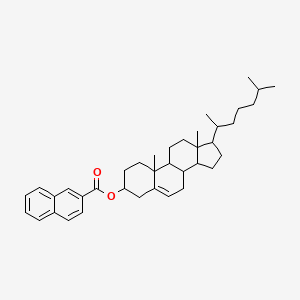
2-Naphthoic acid cholesteryl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthoic acid cholesteryl ester is a chemical compound formed by the esterification of 2-naphthoic acid and cholesterol. This compound combines the properties of both its parent molecules, making it a subject of interest in various scientific fields. 2-Naphthoic acid is an organic compound with the formula C10H7CO2H, known for its applications in organic synthesis and as an intermediate in the production of dyes and pigments . Cholesterol, on the other hand, is a vital component of cell membranes and a precursor for steroid hormones .
Preparation Methods
The synthesis of 2-naphthoic acid cholesteryl ester typically involves the esterification of 2-naphthoic acid with cholesterol. One common method includes the use of thionyl chloride as a catalyst. The reaction is carried out by mixing 2-naphthoic acid and cholesterol in the presence of thionyl chloride, which facilitates the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Naphthoic acid cholesteryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester group or the aromatic ring of the naphthoic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthoic acid cholesteryl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of esterification reactions.
Biology: The compound’s interaction with biological membranes and its potential effects on cellular processes are of interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialized dyes and pigments
Mechanism of Action
The mechanism of action of 2-naphthoic acid cholesteryl ester involves its interaction with cellular membranes and proteins. The ester bond allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The compound may also interact with specific proteins, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
2-Naphthoic acid cholesteryl ester can be compared with other cholesteryl esters and naphthoic acid derivatives:
Cholesteryl Esters: Similar compounds include cholesteryl oleate and cholesteryl linoleate, which differ in the fatty acid moiety esterified to cholesterol.
Naphthoic Acid Derivatives: Compounds like 1-naphthoic acid and its esters share similarities but differ in the position of the carboxyl group on the naphthalene ring.
The uniqueness of this compound lies in its combination of the structural features of both 2-naphthoic acid and cholesterol, providing distinct chemical and biological properties.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52O2/c1-25(2)9-8-10-26(3)33-17-18-34-32-16-15-30-24-31(19-21-37(30,4)35(32)20-22-38(33,34)5)40-36(39)29-14-13-27-11-6-7-12-28(27)23-29/h6-7,11-15,23,25-26,31-35H,8-10,16-22,24H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUEMITSYBRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
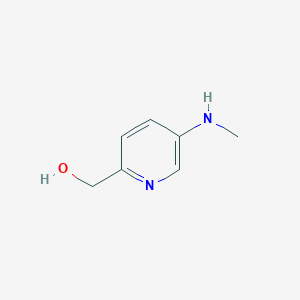
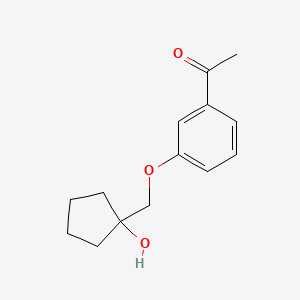
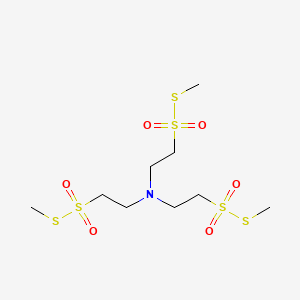
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)
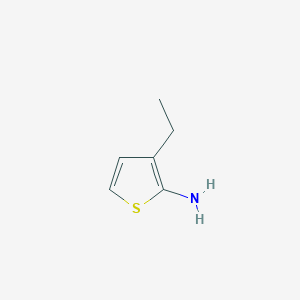
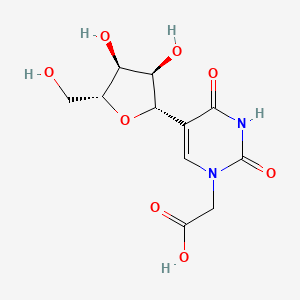
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
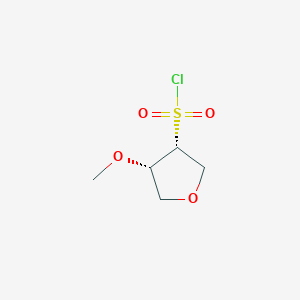
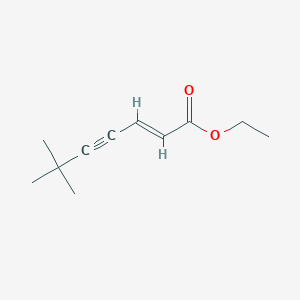
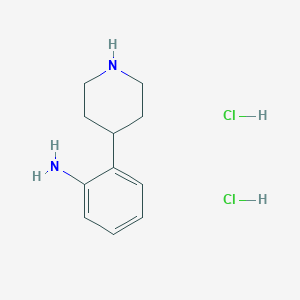
![6-(4-Bromophenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354221.png)

![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
